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Compound of Interest

Compound Name: 4-Quinoxalin-2-yl-phenylamine

Cat. No.: B2826498

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the unambiguous
structural elucidation of novel chemical entities is paramount. The quinoxaline scaffold, a
recurring motif in pharmacologically active compounds, presents a unique spectroscopic
challenge and opportunity. This guide provides an in-depth analysis of the spectroscopic data
for 4-Quinoxalin-2-yl-phenylamine (also known as 4-(quinoxalin-2-yl)aniline), a key
intermediate and building block in the synthesis of various functional molecules. Our approach
moves beyond a mere recitation of data, focusing instead on the why—the underlying
principles that govern the spectral output. This document is structured to empower researchers,
from seasoned medicinal chemists to graduate students, with the practical and theoretical
understanding necessary to confidently identify and characterize this and related compounds.

The Molecular Architecture: A Spectroscopic
Overview

The structure of 4-Quinoxalin-2-yl-phenylamine, with its constituent quinoxaline and
phenylamine moieties, gives rise to a rich and informative spectroscopic signature.
Understanding the interplay between these two aromatic systems is crucial for a
comprehensive spectral assignment.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules. For 4-Quinoxalin-2-yl-phenylamine, both *H and 13C NMR provide a detailed map
of the atomic connectivity. The data presented here is based on the analysis of closely related
2-phenylquinoxaline derivatives, providing a robust predictive framework.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR data for this class of compounds is as
follows:

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a
deuterated solvent (e.g., DMSO-ds or CDCI3). The choice of solvent is critical; DMSO-ds is
often preferred for its ability to solubilize a wide range of compounds and to clearly resolve
exchangeable protons like those of the amine group.

¢ Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
signal dispersion and resolution.

e IH NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient
number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Obtain a proton-decoupled 13C spectrum. A DEPT (Distortionless
Enhancement by Polarization Transfer) experiment can be beneficial to differentiate between
CH, CHz, and CHs groups.

e 2D NMR (Optional but Recommended): For unambiguous assignment, COSY (Correlation
Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments are
invaluable to establish *H-1H and *H-13C correlations, respectively.

'H NMR Spectral Data

The proton NMR spectrum is characterized by distinct regions corresponding to the quinoxaline
and phenylamine protons.
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Typical
Chemical Shift o ) ) Coupling
Multiplicity Integration Assignment
(®, ppm) Constants (J,
Hz)
~9.30 S 1H H3
~8.10-8.20 m 2H H5, H8
~7.75-7.85 m 2H H6, H7
~8.00 d 2H H2', H6' J=85Hz
~6.75 d 2H H3', H5' J=85Hz
~5.80 brs 2H -NH:2

Expert Interpretation:

o The downfield singlet at approximately 9.30 ppm is a hallmark of the H3 proton of the
guinoxaline ring, deshielded by the adjacent nitrogen atoms and the aromatic ring current.

e The protons of the benzo moiety of the quinoxaline ring (H5, H8, H6, H7) typically appear as
complex multiplets in the aromatic region.

e The phenylamine protons exhibit a characteristic AA'BB' system, with the ortho-protons (H2',
H6'") appearing downfield relative to the meta-protons (H3', H5') due to the deshielding effect
of the quinoxaline ring.

o The broad singlet for the amine protons is indicative of exchange with residual water in the
solvent or quadrupole broadening from the nitrogen atom. Its integration for two protons
confirms the presence of the primary amine.

3C NMR Spectral Data

The 13C NMR spectrum provides complementary information on the carbon skeleton.
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Chemical Shift (8, ppm) Assignment
~161.5 C2
~143.0 C3
~142.0 C8a
~141.5 C4a
~130.0 C6
~129.5 c7
~129.0 C5
~128.5 C8
~151.0 c4'
~130.0 C2', C6'
~128.0 Ccr
~114.0 C3', C5'

Expert Interpretation:

e The quaternary carbons C2, C8a, and C4a are typically observed in the downfield region of
the aromatic spectrum. C2 is significantly deshielded due to its position between two
nitrogen atoms and its attachment to the phenyl ring.

e The C4' carbon, bonded to the electron-donating amine group, is shifted downfield.

o Conversely, the C3' and C5' carbons, ortho and para to the electron-donating amine group,
are shielded and appear upfield.

Infrared (IR) Spectroscopy: Unveiling Functional
Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within
a molecule.
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Experimental Protocol: IR Data Acquisition

o Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total
Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a
KBr pellet can be prepared.

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the
spectrum.

o Data Acquisition: A background spectrum is first collected, followed by the sample spectrum.
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

IR Spectral Data

Frequency (cm~1) Vibrational Mode Intensity

N-H stretching (asymmetric )
3450-3300 ) Medium-Strong
and symmetric)

3100-3000 Aromatic C-H stretching Medium
1620-1580 C=N and C=C stretching Strong
1520-1480 Aromatic C=C stretching Strong
1300-1200 C-N stretching Medium

para-disubstituted benzene C-
850-800 ] Strong
H out-of-plane bending

Expert Interpretation:

e The most diagnostic peaks are the pair of bands in the 3450-3300 cm~1 region, which are
characteristic of the asymmetric and symmetric N-H stretching vibrations of a primary amine.

[1][2]

e The presence of multiple sharp bands in the 1620-1480 cm~1 region confirms the aromatic
nature of the compound, arising from C=C and C=N stretching vibrations within the
guinoxaline and phenyl rings.
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e A strong band in the 850-800 cm~1 range is indicative of the para-substitution pattern on the
phenylamine ring.

Mass Spectrometry (MS): Determining Molecular

Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its
structure through fragmentation analysis.

Experimental Protocol: MS Data Acquisition

 lonization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that
typically yields a prominent protonated molecular ion [M+H]*.

e Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred for
accurate mass determination, which can confirm the elemental composition.

o Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-
charge ratio (m/z) of the resulting ions is measured.

Mass Spectral Data

The expected molecular weight of 4-Quinoxalin-2-yl-phenylamine (C14H11N3) is 221.26 g/mol

o Expected Molecular lon: [M+H]* = m/z 222.10

o Key Fragmentation Pathways: The fragmentation pattern will be dictated by the stability of
the quinoxaline ring system.
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Quinoxaline radical cation
m/z 130

[CeHaN]*
m/z 102

Click to download full resolution via product page
Expert Interpretation:

The observation of an intense peak at m/z 222 in the ESI mass spectrum would correspond

to the protonated molecule, confirming the molecular weight.

Under electron ionization (El), the molecular ion peak at m/z 221 would be expected.

A characteristic fragmentation of nitrogen-containing heterocycles is the loss of HCN (27

Da), which would lead to a fragment ion at m/z 194.

Cleavage of the C-C bond between the two rings can lead to the formation of a quinoxaline

radical cation at m/z 130.

Conclusion: A Synergistic Approach to Structural
Verification

The comprehensive spectroscopic analysis of 4-Quinoxalin-2-yl-phenylamine demonstrates
the power of a multi-technique approach. Each method—NMR, IR, and MS—provides a unique
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and complementary piece of the structural puzzle. The *H and 3C NMR data map out the
carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups,
and mass spectrometry verifies the molecular weight and provides clues to the compound's
stability and fragmentation. By integrating the insights from each of these techniques,
researchers can achieve an unambiguous and confident structural assignment, a critical step in

the journey of drug discovery and materials development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States
Phone: (601) 213-4426
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